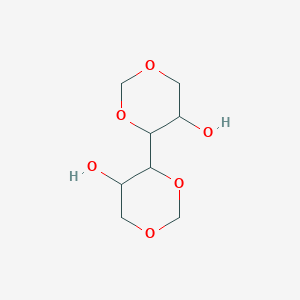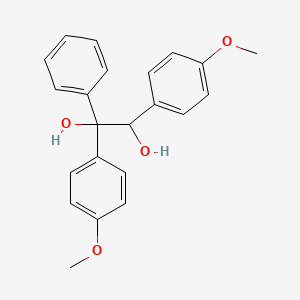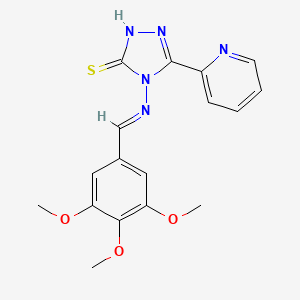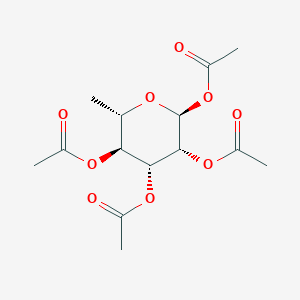![molecular formula C28H31N3O3S2 B12007095 (5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-87-2](/img/structure/B12007095.png)
(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-{[3-(4-isobutoxi-3-metilfenil)-1-fenil-1H-pirazol-4-il]metileno}-3-(3-metoxipropil)-2-tioxo-1,3-tiazolidin-4-ona es una molécula orgánica compleja con aplicaciones potenciales en diversos campos, como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto presenta una estructura única que incluye un anillo de tiazolidinona, una unidad de pirazol y varios sustituyentes que contribuyen a sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-{[3-(4-isobutoxi-3-metilfenil)-1-fenil-1H-pirazol-4-il]metileno}-3-(3-metoxipropil)-2-tioxo-1,3-tiazolidin-4-ona generalmente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación de la unidad de pirazol: La síntesis comienza con la preparación del anillo de pirazol. Esto se puede lograr mediante la reacción de hidrazina con una dicetona o un β-ceto éster adecuado en condiciones ácidas o básicas.
Formación del anillo de tiazolidinona: El anillo de tiazolidinona se forma mediante la reacción de un derivado de tiourea con una α-halo cetona o α-halo éster adecuado.
Reacción de acoplamiento: El paso final involucra el acoplamiento de los intermedios de pirazol y tiazolidinona. Esto generalmente se logra a través de una reacción de condensación utilizando un aldehído o cetona adecuado en condiciones básicas para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-{[3-(4-isobutoxi-3-metilfenil)-1-fenil-1H-pirazol-4-il]metileno}-3-(3-metoxipropil)-2-tioxo-1,3-tiazolidin-4-ona: puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio para reducir los grupos carbonilo u otras funcionalidades reducibles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂), permanganato de potasio (KMnO₄)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(5Z)-5-{[3-(4-isobutoxi-3-metilfenil)-1-fenil-1H-pirazol-4-il]metileno}-3-(3-metoxipropil)-2-tioxo-1,3-tiazolidin-4-ona: tiene varias aplicaciones de investigación científica:
Química medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente como agente antiinflamatorio o anticancerígeno.
Biología: Se puede utilizar en estudios biológicos para investigar sus efectos en los procesos y vías celulares.
Ciencia de los materiales: Las propiedades químicas del compuesto se pueden explotar en el desarrollo de nuevos materiales con funcionalidades específicas, como sensores o catalizadores.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{[3-(4-isobutoxi-3-metilfenil)-1-fenil-1H-pirazol-4-il]metileno}-3-(3-metoxipropil)-2-tioxo-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- (2Z)-2-(4-isobutoxi-3-metoxibencilideno)-6-fenil-7H-[1,3]tiazolo[3,2-b][1,2,4]triazina-3,7(2H)-diona
- Ácido 4-isobutoxi-3-metoxibenzoico
Singularidad
(5Z)-5-{[3-(4-isobutoxi-3-metilfenil)-1-fenil-1H-pirazol-4-il]metileno}-3-(3-metoxipropil)-2-tioxo-1,3-tiazolidin-4-ona: se destaca por su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas únicas y potenciales actividades biológicas no encontradas en compuestos similares.
(5Z)-5-{[3-(4-isobutoxi-3-metilfenil)-1-fenil-1H-pirazol-4-il]metileno}-3-(3-metoxipropil)-2-tioxo-1,3-tiazolidin-4-ona , que cubre su síntesis, reacciones, aplicaciones y comparaciones con compuestos relacionados
Propiedades
Número CAS |
623934-87-2 |
|---|---|
Fórmula molecular |
C28H31N3O3S2 |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
(5Z)-3-(3-methoxypropyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O3S2/c1-19(2)18-34-24-12-11-21(15-20(24)3)26-22(17-31(29-26)23-9-6-5-7-10-23)16-25-27(32)30(28(35)36-25)13-8-14-33-4/h5-7,9-12,15-17,19H,8,13-14,18H2,1-4H3/b25-16- |
Clave InChI |
FREYWWNBTMNLGD-XYGWBWBKSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)OCC(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B12007013.png)

![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)

![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)


![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12007066.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12007075.png)

![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)

